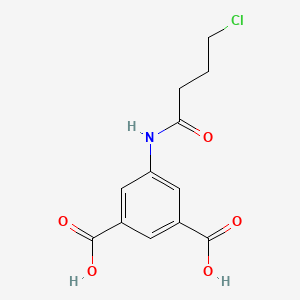
5-(4-Chlorobutanamido)benzene-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chlorobutanamido)benzene-1,3-dicarboxylic acid is an organic compound that features a benzene ring substituted with a 4-chlorobutanamido group and two carboxylic acid groups at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobutanamido)benzene-1,3-dicarboxylic acid typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to form aniline.
Acylation: Aniline undergoes acylation with 4-chlorobutanoyl chloride to form 4-chlorobutanamido benzene.
Carboxylation: The final step involves the carboxylation of the benzene ring at the 1 and 3 positions to introduce the carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
化学反应分析
Types of Reactions
5-(4-Chlorobutanamido)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated and nitrated derivatives.
科学研究应用
5-(4-Chlorobutanamido)benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 5-(4-Chlorobutanamido)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
- Phthalic Acid (1,2-Benzenedicarboxylic Acid)
- Isophthalic Acid (1,3-Benzenedicarboxylic Acid)
- Terephthalic Acid (1,4-Benzenedicarboxylic Acid)
Uniqueness
5-(4-Chlorobutanamido)benzene-1,3-dicarboxylic acid is unique due to the presence of the 4-chlorobutanamido group, which imparts distinct chemical properties and potential biological activities compared to other benzenedicarboxylic acids.
属性
CAS 编号 |
88194-11-0 |
|---|---|
分子式 |
C12H12ClNO5 |
分子量 |
285.68 g/mol |
IUPAC 名称 |
5-(4-chlorobutanoylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H12ClNO5/c13-3-1-2-10(15)14-9-5-7(11(16)17)4-8(6-9)12(18)19/h4-6H,1-3H2,(H,14,15)(H,16,17)(H,18,19) |
InChI 键 |
KRAGJPIZTXCKBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1C(=O)O)NC(=O)CCCCl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
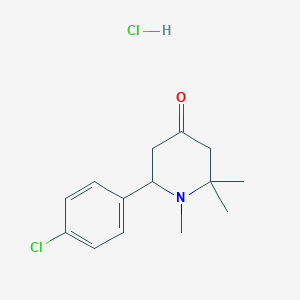
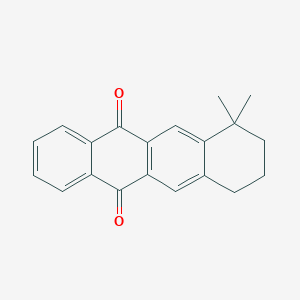
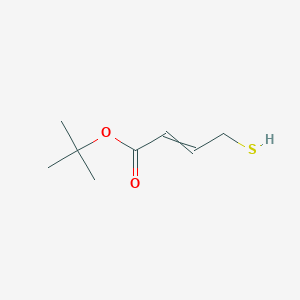
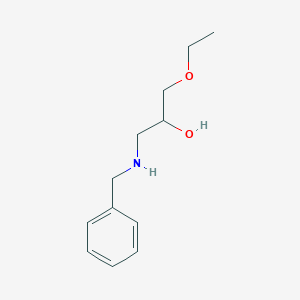

![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)
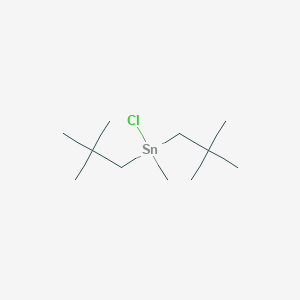
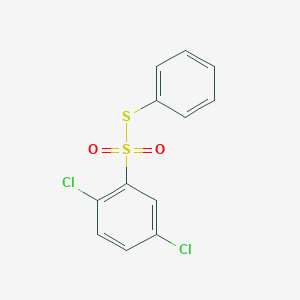
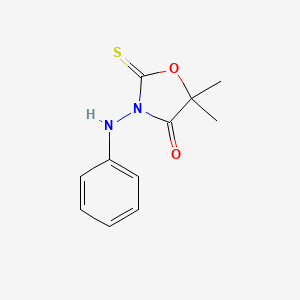

![1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one](/img/structure/B14378299.png)
